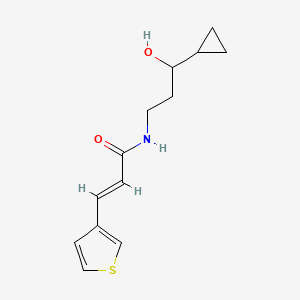
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of acrylamide that contains a thiophene ring and a hydroxyl group. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
科学的研究の応用
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. While not directly studying (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide, this research highlights the potential of acrylamide derivatives in corrosion inhibition applications. The study demonstrated that these compounds could effectively inhibit corrosion in copper, suggesting a similar potential for related compounds like the one (Abu-Rayyan et al., 2022).
Polymer Chemistry and Material Science
Fleischmann and Ritter (2013) investigated the copolymerization of N-(isopropyl)acrylamide with other compounds, demonstrating how acrylamide derivatives can be used in creating sensitive and responsive polymeric materials. Their work showcases the versatility of acrylamide derivatives in material science, particularly in developing stimuli-responsive materials (Fleischmann & Ritter, 2013).
Cell Mechanobiology
Poellmann and Wagoner Johnson (2013) validated and optimized a method to activate polyacrylamide substrates for protein patterning. Their work underlines the use of polyacrylamide in cell mechanobiology research, providing insights into how acrylamide derivatives could be used in creating platforms for studying cell behavior (Poellmann & Wagoner Johnson, 2013).
Drug Delivery Systems
The study by Convertine et al. (2004) on the polymerization of N-isopropylacrylamide discusses its application in drug delivery systems. This research indicates the broader applicability of acrylamide derivatives in creating controlled drug delivery mechanisms (Convertine et al., 2004).
特性
IUPAC Name |
(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-12(11-2-3-11)5-7-14-13(16)4-1-10-6-8-17-9-10/h1,4,6,8-9,11-12,15H,2-3,5,7H2,(H,14,16)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSZROCPYANAU-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2656977.png)
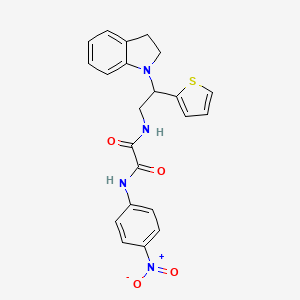
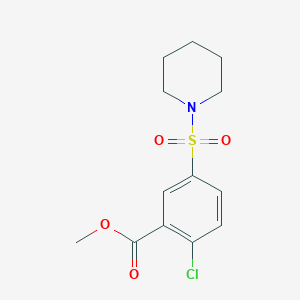
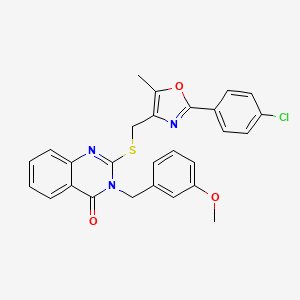

![3-[(2,5-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)
![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)


amine dihydrochloride](/img/no-structure.png)
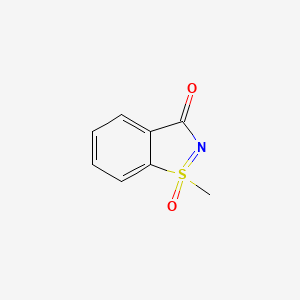
![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)